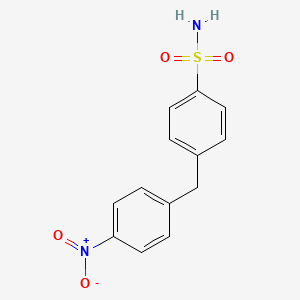
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide
Vue d'ensemble
Description
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide, also known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes in the body. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurological disorders, and cancer.
Mécanisme D'action
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. Adenosine A1 receptors play a critical role in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide can modulate these processes and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects in various tissues and organs. It has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor in the cardiovascular system. 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has also been shown to modulate neurotransmitter release and synaptic transmission in the brain, potentially providing therapeutic benefits in neurological disorders. In addition, 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been shown to modulate immune response and inflammation, making it a potential therapeutic agent in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, allowing for precise modulation of this receptor in vitro and in vivo. 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has also been extensively studied, with a large body of literature supporting its use in various scientific applications. However, 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide also has some limitations. It is a synthetic compound that may not fully replicate the physiological effects of endogenous adenosine A1 receptor ligands. In addition, 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide. One potential area of investigation is the use of 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide as a therapeutic agent in cardiovascular disorders. 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been shown to modulate heart rate and blood pressure, and further studies could explore its potential benefits in conditions such as hypertension and heart failure. Another area of research could be the use of 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide in neurological disorders such as epilepsy and Parkinson's disease. 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been shown to modulate neurotransmitter release and synaptic transmission, and further studies could explore its potential therapeutic benefits in these conditions. Finally, future research could investigate the potential use of 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide in inflammatory diseases. 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been shown to modulate immune response and inflammation, and further studies could explore its potential benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Applications De Recherche Scientifique
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes and diseases. It has been shown to have potent and selective antagonistic activity against the adenosine A1 receptor, making it a valuable tool for studying the function of this receptor in vitro and in vivo. 2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide has been used to investigate the role of adenosine A1 receptors in cardiovascular disorders such as hypertension and ischemia-reperfusion injury, as well as neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2S/c22-18-11-12-20(23)21(15-18)27(25,26)24-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,24H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCPTOLWTAJXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3,3-diphenylpropyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4748453.png)


![6-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine hydrobromide](/img/structure/B4748477.png)

![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)


![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethylphenyl)urea](/img/structure/B4748542.png)


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)